2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
The compound “2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide” is a complex organic molecule that features multiple functional groups, including a furan ring, an imidazoquinazoline core, and a thioether linkage. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. A possible synthetic route might include:
Formation of the imidazoquinazoline core: This could be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the furan ring: This might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the thioether linkage: This could be done through a nucleophilic substitution reaction.
Final assembly: The final steps would involve coupling the various fragments together under conditions that preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring and the thioether linkage could be susceptible to oxidation under appropriate conditions.
Reduction: The carbonyl groups in the imidazoquinazoline core could be reduced to alcohols.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the thioether linkage.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) could be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
Substitution: Conditions would depend on the specific substitution reaction but could include the use of bases or acids as catalysts.
Major Products
The major products of these reactions would depend on the specific conditions used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, compounds with similar structures have been investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicine, such compounds could be of interest as potential drug candidates, particularly if they exhibit activity against specific biological targets.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
- This compound
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it might exhibit different reactivity or biological properties due to the presence of the furan ring and the imidazoquinazoline core.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-oxo-5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c30-20(25-12-15-5-3-9-33-15)11-19-23(32)29-22(27-19)17-7-1-2-8-18(17)28-24(29)35-14-21(31)26-13-16-6-4-10-34-16/h1-3,5,7-9,16,19H,4,6,10-14H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXWCCPBAKHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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